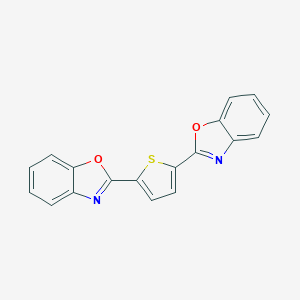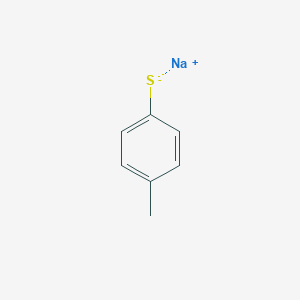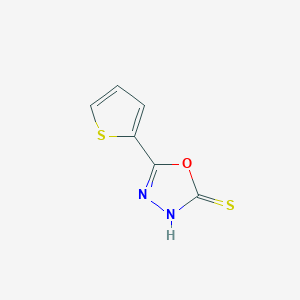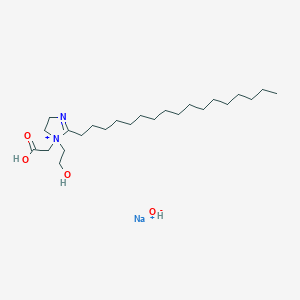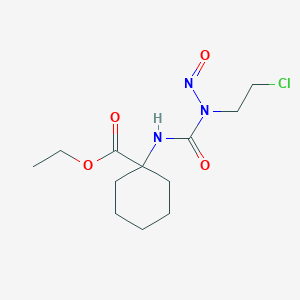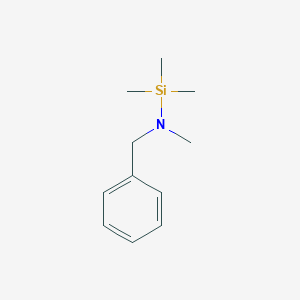
(Methylbenzylamino)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylbenzylamino)trimethylsilane, also known as MBATMS, is a chemical compound that belongs to the class of organosilicon compounds. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The unique properties of MBATMS make it an essential component in the production of various organic compounds.
Wirkmechanismus
The mechanism of action of (Methylbenzylamino)trimethylsilane involves the reaction between the trimethylsilyl group and the nitrogen atom of the benzylamine moiety. This reaction produces a silane intermediate that can be used in various organic reactions. The silane intermediate produced by (Methylbenzylamino)trimethylsilane is highly reactive and can be used in various organic reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (Methylbenzylamino)trimethylsilane. However, studies have shown that (Methylbenzylamino)trimethylsilane is relatively non-toxic and does not cause significant adverse effects. It is not known to have any significant effects on the human body or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
(Methylbenzylamino)trimethylsilane has several advantages as a reagent in organic synthesis. It is a highly reactive compound that can be used in various organic reactions. It is also relatively easy to handle and store. However, it has some limitations, including its high cost and limited availability. (Methylbenzylamino)trimethylsilane is also highly reactive and requires careful handling to avoid accidents.
Zukünftige Richtungen
There are several future directions for research on (Methylbenzylamino)trimethylsilane. One area of research is the development of new methods for the synthesis of (Methylbenzylamino)trimethylsilane. Another area of research is the development of new applications for (Methylbenzylamino)trimethylsilane in organic synthesis. Researchers can also investigate the potential of (Methylbenzylamino)trimethylsilane in the production of new materials, such as polymers and resins. Further studies can also be conducted to determine the long-term effects of (Methylbenzylamino)trimethylsilane on the environment and human health.
Conclusion:
In conclusion, (Methylbenzylamino)trimethylsilane is a unique chemical compound that has several applications in organic synthesis. It is a highly reactive compound that can be used in various organic reactions. (Methylbenzylamino)trimethylsilane has several advantages as a reagent in organic synthesis, including its high reactivity and ease of handling. However, it also has some limitations, including its high cost and limited availability. Further research is needed to explore the potential of (Methylbenzylamino)trimethylsilane in various fields, including organic synthesis, material science, and environmental science.
Wissenschaftliche Forschungsanwendungen
(Methylbenzylamino)trimethylsilane has been widely used as a reagent in organic synthesis. It is commonly used as a source of benzylamine in the production of various organic compounds. (Methylbenzylamino)trimethylsilane has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the preparation of polymers, resins, and coatings.
Eigenschaften
CAS-Nummer |
14884-70-9 |
|---|---|
Produktname |
(Methylbenzylamino)trimethylsilane |
Molekularformel |
C11H19NSi |
Molekulargewicht |
193.36 g/mol |
IUPAC-Name |
N-methyl-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C11H19NSi/c1-12(13(2,3)4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI-Schlüssel |
RLBKKXDJGJYLBC-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)[Si](C)(C)C |
Kanonische SMILES |
CN(CC1=CC=CC=C1)[Si](C)(C)C |
Andere CAS-Nummern |
14884-70-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


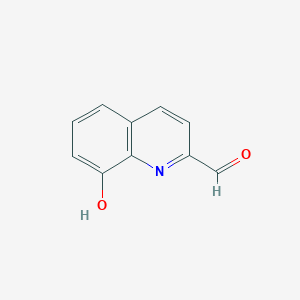
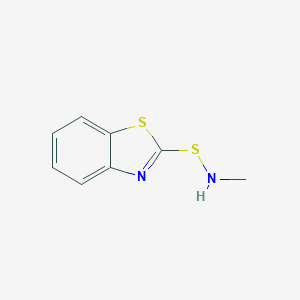
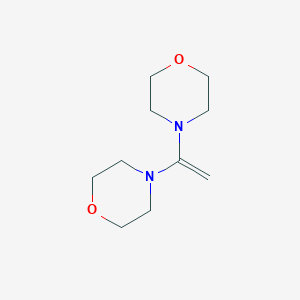
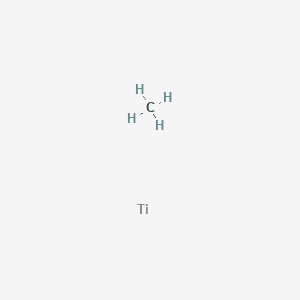
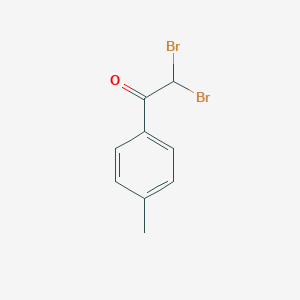
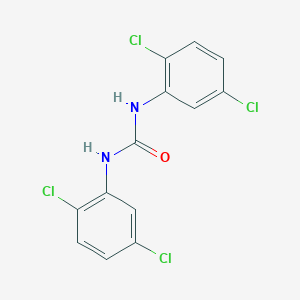

![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
